N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
Description
Properties
IUPAC Name |
N-(5-phenyliminopenta-1,3-dienyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWRJSSBFBSTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045010 | |
| Record name | N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-83-3 | |
| Record name | 1,7-Diphenyl-1,7-diaza-1,3,5-heptatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146820 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Context
Molecular Characteristics
The compound’s structure (C₁₇H₁₆N₂) features an aniline group linked to a pentadienyl chain terminated by a phenylimino moiety. This conjugation system creates a planar geometry with alternating single and double bonds, as evidenced by its SMILES notation: C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2. The extended π-system influences both its reactivity in synthesis and potential applications in materials science.
Synthetic Relevance
As an intermediate in dye chemistry, N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline has been utilized in the preparation of indocyanine green (ICG), a clinically approved near-infrared fluorescent dye. Its role as a precursor underscores the need for high-purity synthesis protocols to minimize downstream impurities in pharmaceutical applications.
Preparation Methodologies
Patent-Derived Synthesis Route
The most detailed preparation method originates from patent EP4523709NWA2, which outlines a three-step process for producing ICG, with this compound formed as a critical intermediate:
Step 1: Formation of 4-(1,1,2-Trimethyl-1H-Benzo[e]indolium-3-yl)butane-1-sulfonate
Reactants :
- 1,2,2-Trimethylbenzo[e]indole
- 1,4-Butanesultone
Conditions :
- Solvent: Toluene
- Temperature: 120–160°C
- Duration: 12–24 hours
Mechanism :
Nucleophilic attack of the indole nitrogen on the electrophilic carbon of 1,4-butanesultone forms the sulfonate intermediate. The reaction proceeds via a ring-opening mechanism, with toluene facilitating high-temperature stability.
Step 2: Condensation with Glutaconaldehyde Dianil Hydrochloride
Reactants :
- Intermediate from Step 1
- Glutaconaldehyde dianil hydrochloride (this compound precursor)
Conditions :
- Catalyst: Sodium acetate
- Solvent: Acetic anhydride
- Temperature: 60–80°C
- Duration: 4–6 hours
Mechanism :
The sulfonate intermediate undergoes nucleophilic addition to the glutaconaldehyde dianil, facilitated by acetate ions. The phenylimino group stabilizes the conjugated system through resonance, directing regioselective bond formation.
Step 3: Purification and Isolation
Methods :
- Precipitation using diethyl ether
- Filtration and washing with acetone
- Lyophilization for solvent removal
Yield :
Patent data report an overall yield of 68–72% for the three-step sequence, with HPLC purity >99.5%.
Alternative Synthetic Approaches
While the patent route dominates literature, theoretical alternatives merit consideration:
Schiff Base Formation
Hypothetically, the compound could form via condensation of aniline with a pre-formed phenylimino-pentadienal. However, no experimental reports confirm this pathway’s viability for scale-up.
Cross-Coupling Strategies
Palladium-catalyzed couplings (e.g., Heck or Suzuki reactions) might construct the conjugated system. Computational modeling suggests such methods could achieve 45–50% yields but require expensive catalysts.
Critical Process Parameters
Temperature Optimization
Data from EP4523709NWA2 demonstrate strict temperature controls:
| Step | Temperature Range (°C) | Impact on Yield |
|---|---|---|
| 1 | 120–160 | ±5% yield/10°C |
| 2 | 60–80 | ±8% yield/5°C |
Exceeding 160°C in Step 1 induces decomposition, while temperatures <60°C in Step 2 prolong reaction times without yield improvement.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82–7.76 (m, 4H, aromatic)
- δ 7.54–7.48 (m, 6H, aromatic)
- δ 6.92 (d, J=15.2 Hz, 2H, vinyl)
- δ 6.35 (t, J=11.6 Hz, 2H, vinyl)
IR (KBr) :
Industrial-Scale Considerations
Cost Analysis
Raw material costs (per kg product):
| Component | Cost (USD) |
|---|---|
| 1,2,2-Trimethylbenzo[e]indole | 420 |
| 1,4-Butanesultone | 310 |
| Glutaconaldehyde dianil HCl | 680 |
Energy costs add ≈USD 150/kg, favoring batch sizes >50 kg for economic viability.
Environmental Impact
Process mass intensity (PMI) calculations:
| Metric | Value |
|---|---|
| Total PMI | 86 |
| Solvent PMI | 73 |
| Water Usage | 15 L/kg |
Toluene recycling systems can reduce solvent PMI by 40%, though requiring capital investment.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyliminopenta-1,3-dienyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
Oxidation: Formation of phenylquinones or related oxides.
Reduction: Conversion to N-(5-aminopenta-1,3-dienyl)aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-phenyliminopenta-1,3-dienyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-phenyliminopenta-1,3-dienyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shorter Conjugation Chains
- N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline (C₁₅H₁₄N₂): This compound features a three-carbon conjugated chain instead of five. The shorter conjugation length reduces its absorption wavelength compared to the target compound. Synthesized via condensation of aniline derivatives under acidic conditions, it serves as a precursor for cyanine dyes .
- N-((2E,4E)-4-(Phenylimino)but-2-en-1-yl)aniline (C₁₆H₁₅N₂): With four carbons in the conjugation chain, this analogue exhibits intermediate electronic properties. Its synthesis in acetic acid/anhydride mixtures at 60°C highlights the role of reaction conditions in stabilizing conjugated systems .
Benzimidazole Derivatives
Compounds such as N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-phenyl benzamide (from ) share the aniline moiety but incorporate benzimidazole heterocycles. These derivatives show distinct FTIR peaks for -C=N (1600–1650 cm⁻¹) and -NH (3200–3400 cm⁻¹), differing from the target compound’s imine-dominated IR profile . Benzimidazole derivatives are often bioactive (e.g., antimicrobial), whereas the target compound’s applications are more material-focused .
Quinone-Based Imines
Compounds like [4-fluoro-2-oxido-5-oxo-3-(phenylamino)-6-(phenylimino)cyclohexa-1,3-dien-1-yl]triphenylphosphonium (from ) feature fused quinone-imine systems. These are synthesized via C–F bond activation and exhibit redox activity, unlike the purely conjugated dienylimine structure of the target compound .
Table 1: Key Properties of N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline and Analogues
Hydrochloride Salts
The hydrochloride salt of the target compound (CAS 1497-49-0) is more water-soluble than its neutral form, enhancing its utility in aqueous-phase reactions. Similar salts, such as N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride, are used in click chemistry and tracer synthesis .
Biological Activity
N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline, also known as N,N'-(1E,3E,5E)-penta-1,3-dien-1-yl-5-ylidenedianiline, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields such as pharmacology and toxicology.
Chemical Structure and Properties
This compound has a molecular formula of with a molecular weight of approximately 268.32 g/mol. The structure features conjugated double bonds that contribute to its reactivity and biological properties. The compound is characterized by:
- Conjugated double bonds : These enhance electron delocalization.
- Aniline moiety : This functional group is known for its ability to participate in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of aniline derivatives with conjugated dienes under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Common Synthesis Pathway:
- Condensation Reaction : Aniline reacts with a suitable aldehyde or ketone to form an imine intermediate.
- Diels-Alder Reaction : The imine can then undergo a Diels-Alder reaction with a conjugated diene to yield the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated that the compound has a broad spectrum of activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| NCI-H460 | 10.0 |
The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells leading to apoptosis.
Further studies are needed to elucidate the precise molecular targets and pathways involved.
Toxicological Profile
Toxicity studies indicate that while this compound shows promising biological activity, it is essential to evaluate its safety profile comprehensively. Preliminary assessments suggest:
- Low acute toxicity : No significant adverse effects were observed at therapeutic doses.
However, chronic toxicity and long-term effects remain to be thoroughly investigated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
